molecular formula C18H18N2O4S B13145371 benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate

benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate

Cat. No.: B13145371
M. Wt: 358.4 g/mol
InChI Key: CGAMNSKIHXUDMK-UHFFFAOYSA-N
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Description

Benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate is a complex organic compound with a unique structure that includes a benzyl group, a methylsulfanyl group, and a phenylmethoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate typically involves multiple steps, including the protection and deprotection of functional groups. One common method involves the use of benzyl carbamate as a starting material, which undergoes transcarbamation and amidation reactions using potassium carbonate in alcohols under heating conditions . Another method involves the reaction of benzyl chloride with sodium cyanide in the presence of alcohol, followed by further purification steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate involves its ability to act as a protecting group for amines. The compound can form stable carbamate linkages that can be selectively cleaved under specific conditions, such as acidic or basic environments . This property makes it useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of amines, as well as in drug delivery and polymer synthesis.

Biological Activity

Benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 358.41 g/mol
  • IUPAC Name : this compound

The presence of the carbamate functional group is significant as it is known to enhance biological activity in many pharmacological contexts .

The biological activity of benzyl carbamates often relates to their ability to interact with specific biological targets, such as enzymes or receptors. The carbamate moiety can influence the compound's lipophilicity, which affects its absorption and distribution in biological systems.

  • Enzyme Inhibition : Carbamates can act as inhibitors of various enzymes, including esterases and proteases, by forming stable complexes with active sites.
  • Receptor Modulation : The structural features of this compound may allow it to modulate receptor activity, potentially affecting signaling pathways related to inflammation or cancer .

Antimicrobial Activity

Recent studies have shown that benzyl carbamates exhibit antimicrobial properties. For example, compounds structurally related to this compound have demonstrated significant inhibitory effects against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures reported MIC values ranging from 5 μg/mL to 50 μg/mL against Mycobacterium tuberculosis . While specific MIC data for the target compound is not available, its structural similarity suggests potential efficacy.

Antifungal Activity

Benzyl carbamates have also been evaluated for antifungal activity. A study on a series of substituted benzoyl carbamates indicated promising results against common fungal pathogens . The mechanisms may involve disruption of fungal cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Antitubercular Activity : A study highlighted the synthesis of various benzyl carbamates and their evaluation against Mycobacterium tuberculosis. Compounds showed moderate cytotoxicity but significant antitubercular efficacy in vitro and in vivo .
  • Herbicidal Activity : Research into related compounds has shown that modifications in the benzyl structure can enhance herbicidal properties, highlighting the versatility of the carbamate group in various applications .

Table 1: Biological Activities of Related Benzyl Carbamates

CompoundMIC (μg/mL)Activity Type
3-Hydroxyphenylcarbamate10Antitubercular
Ethyl Benzoyl Carbamate5Antifungal
Methyl Carbamate25Antimicrobial

Properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate

InChI

InChI=1S/C18H18N2O4S/c1-25-16(19-17(21)23-12-14-8-4-2-5-9-14)20-18(22)24-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,20,21,22)

InChI Key

CGAMNSKIHXUDMK-UHFFFAOYSA-N

Isomeric SMILES

CS/C(=N\C(=O)OCC1=CC=CC=C1)/NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CSC(=NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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